molecular formula C11H21N3 B13262277 Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13262277
M. Wt: 195.30 g/mol
InChI Key: FMKYYNCAISYSPI-UHFFFAOYSA-N
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Description

Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a butyl group and a trimethyl-1H-pyrazol-4-yl moiety attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of a pyrazole derivative with a butylamine. One common method is the alkylation of 4-(chloromethyl)-1H-pyrazole with butylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a butyl group and a trimethyl-1H-pyrazol-4-yl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H21N3/c1-5-6-7-12-8-11-9(2)13-14(4)10(11)3/h12H,5-8H2,1-4H3

InChI Key

FMKYYNCAISYSPI-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(N(N=C1C)C)C

Origin of Product

United States

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